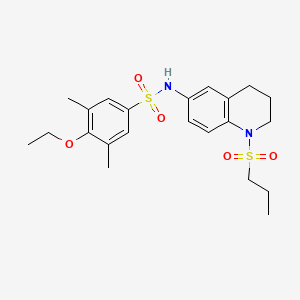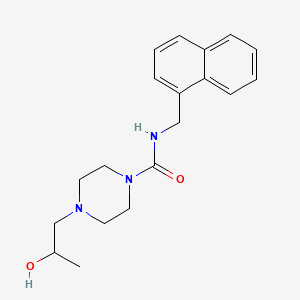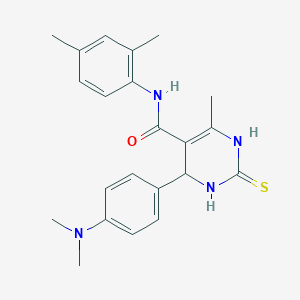
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BCCP or BPP. BCCP has been widely used in scientific research due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BCCP is not fully understood. However, it has been proposed that BCCP exerts its effects by modulating the activity of certain proteins. BCCP has been shown to bind to the ATP-binding site of protein kinases, which are enzymes that play a crucial role in various biological processes. By binding to protein kinases, BCCP may inhibit their activity and thereby modulate various cellular processes.
Biochemical and Physiological Effects:
BCCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain protein kinases, which play a crucial role in various biological processes such as cell division, cell growth, and cell differentiation. BCCP has also been found to have anti-inflammatory and analgesic properties. Furthermore, BCCP has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCCP has several advantages for lab experiments. It is a potent inhibitor of protein kinases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. BCCP is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to the use of BCCP in lab experiments. BCCP has poor solubility in water, which can make it difficult to work with. Furthermore, BCCP has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
For the use of BCCP in scientific research include the development of BCCP analogs, the use of BCCP as a tool for studying protein kinases, and the potential therapeutic applications of BCCP in cancer and inflammatory diseases.
Métodos De Síntesis
BCCP can be synthesized using a multistep process. The first step involves the reaction of 2-bromophenol with potassium carbonate in dimethylformamide to form 2-bromophenoxide. The second step involves the reaction of 2-bromophenoxide with N-(1-cyanocyclopropyl)propanamide in the presence of cesium carbonate to form BCCP.
Aplicaciones Científicas De Investigación
BCCP has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties. BCCP has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, BCCP has been used as a tool to study the role of certain proteins in various biological processes.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9(12(17)16-13(8-15)6-7-13)18-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBBPCZONNHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C#N)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

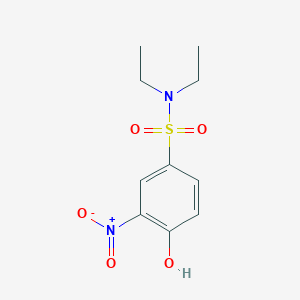
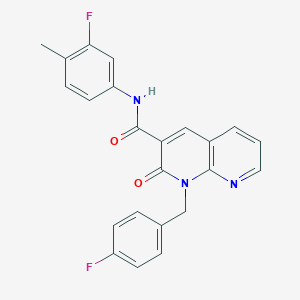
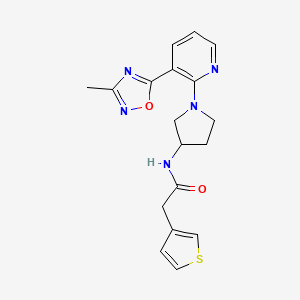
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
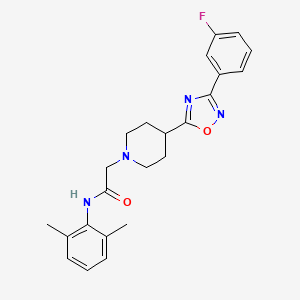
![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)
